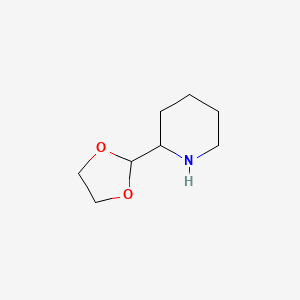
2-(1,3-Dioxolan-2-yl)piperidin
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)piperidine is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(1,3-Dioxolan-2-yl)piperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(1,3-Dioxolan-2-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-Dioxolan-2-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthese von bioaktiven Molekülen
2-(1,3-Dioxolan-2-yl)piperidin ist ein wertvolles Zwischenprodukt bei der Synthese von bioaktiven Molekülen. Seine Struktur ist vielseitig für Modifikationen und kann zu Verbindungen mit potenziellen pharmakologischen Aktivitäten führen . Forscher nutzen es, um Derivate zu erzeugen, die als Antikrebs-, Antiviral- oder antimikrobielle Mittel wirken können.
Entwicklung von Analgetika
Piperidinderivate, einschließlich this compound, werden auf ihre analgetischen Eigenschaften untersucht. Sie sind Teil einer umfassenderen Suche nach neuen Schmerzmitteln, die Alternativen zu Opioiden bieten können, mit weniger Nebenwirkungen und einem geringeren Suchtpotential .
Entzündungshemmende Mittel
Das entzündungshemmende Potenzial von Piperidinderivaten macht this compound zu einem Kandidaten für die Entwicklung neuer entzündungshemmender Medikamente. Seine strukturelle Flexibilität ermöglicht die Synthese verschiedener Verbindungen, die auf ihre Wirksamkeit bei der Reduzierung von Entzündungen getestet werden können .
Forschung zur Alzheimer-Krankheit
Im Bereich der neurodegenerativen Erkrankungen, insbesondere der Alzheimer-Krankheit, werden 2-(1,3-Dioxolan-2-yl)piperidinderivate auf ihr Potenzial untersucht, Enzyme und Rezeptoren zu hemmen oder zu modulieren, die am Fortschreiten der Krankheit beteiligt sind .
Entwicklung von Antipsychotika
Der Piperidin-Kern ist ein gemeinsames Merkmal in vielen Antipsychotika. Forscher interessieren sich für Derivate von this compound für die Entwicklung neuer Antipsychotika, die helfen könnten, Symptome mit weniger Nebenwirkungen zu behandeln .
Antikogulanzien-Eigenschaften
Die Erforschung von Piperidinderivaten auf ihre antikogulanten Eigenschaften ist ein weiterer interessanter Bereich. This compound könnte zur Entwicklung neuer Blutverdünner führen, um Blutgerinnsel zu verhindern, ohne das Risiko übermäßiger Blutungen .
Wirkmechanismus
Target of Action
Compounds containing a piperidine moiety are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Without specific studies on “2-(1,3-Dioxolan-2-yl)piperidine”, it’s difficult to determine its exact mode of action. Piperidine derivatives often act by binding to their target proteins and modulating their activity .
Biochemical Pathways
Piperidine derivatives can influence various biochemical pathways depending on their specific targets .
Biochemische Analyse
Biochemical Properties
2-(1,3-Dioxolan-2-yl)piperidine plays a significant role in biochemical reactions, primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways they regulate. Additionally, 2-(1,3-Dioxolan-2-yl)piperidine has been found to bind to certain receptor proteins, influencing signal transduction pathways .
Cellular Effects
The effects of 2-(1,3-Dioxolan-2-yl)piperidine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) . This compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression levels of various genes . Furthermore, 2-(1,3-Dioxolan-2-yl)piperidine affects cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 2-(1,3-Dioxolan-2-yl)piperidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or enhancing their activity . This binding can lead to conformational changes in the enzymes, affecting their function. Additionally, 2-(1,3-Dioxolan-2-yl)piperidine can interact with DNA-binding proteins, influencing gene expression by altering the binding affinity of these proteins to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Dioxolan-2-yl)piperidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-(1,3-Dioxolan-2-yl)piperidine has been shown to have cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-(1,3-Dioxolan-2-yl)piperidine vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate physiological processes without causing significant harm . At higher doses, 2-(1,3-Dioxolan-2-yl)piperidine can induce toxic effects, including liver damage and disruptions in metabolic functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
2-(1,3-Dioxolan-2-yl)piperidine is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels in the body.
Transport and Distribution
Within cells and tissues, 2-(1,3-Dioxolan-2-yl)piperidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, affecting its accumulation and activity .
Subcellular Localization
The subcellular localization of 2-(1,3-Dioxolan-2-yl)piperidine is influenced by targeting signals and post-translational modifications . The compound is often directed to specific organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects . These localizations are crucial for its activity and function within the cell.
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-2-4-9-7(3-1)8-10-5-6-11-8/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFXTYRJIBZVMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860224-64-2 | |
| Record name | 2-(1,3-dioxolan-2-yl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(4-Methylpyridin-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1452498.png)

![methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine](/img/structure/B1452500.png)
![2-chloro-N-[(3-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1452504.png)




